molecular formula C28H27NO4S B1678788 Raloxifene CAS No. 84449-90-1

Raloxifene

Cat. No. B1678788
CAS RN: 84449-90-1
M. Wt: 473.6 g/mol
InChI Key: GZUITABIAKMVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Raloxifene is a medication used to prevent and treat thinning of the bones (osteoporosis) only in postmenopausal women . It works like an estrogen to stop the bone loss that can develop in women after menopause .


Synthesis Analysis

Raloxifene, an example of oral Selective Estrogen Receptor Modulator (SERM), is prescribed primarily for the treatment and prevention of postmenopausal disorders in women . Practical methodologies have been used to access benzothiophenyl scaffolds of raloxifene and relevant structural analogs . During the synthesis of the bulk drug Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new .


Molecular Structure Analysis

Raloxifene has a molecular formula of C28H27NO4S . It is a member of phenols, an aromatic ketone, a member of 1-benzothiophenes, and a N-oxyethylpiperidine .


Chemical Reactions Analysis

Preformulation studies were carried out to evaluate drug-excipient compatibility of various adjuvants commonly used for Nanostructured Lipid Carrier (NLC) preparation . Differential Scanning Calorimetry (DSC) curves suggested drug-excipient interaction among some compounds .


Physical And Chemical Properties Analysis

Raloxifene hydrochloride presents an extremely low oral bioavailability (2%), mainly due to its low aqueous solubility (BCS class II drug) and its extensive first-pass metabolism .

Scientific Research Applications

Breast Cancer Prevention and Treatment

Raloxifene, primarily used for osteoporosis in postmenopausal women, has demonstrated significant effects in breast cancer prevention and treatment. It is recognized for its ability to reduce the risk of invasive breast cancer, especially estrogen receptor-positive breast cancer. Research indicates that raloxifene can lead to a substantial reduction in breast cancer incidence, making it an important drug in the fight against this disease (Nelson et al., 2009). This finding is further supported by Jordan's work, highlighting raloxifene's role in chemoprevention and its impact on bone protective effects without increasing endometrial cancer risk (Jordan, 2011).

Effects on Bone Health

Raloxifene's impact on bone health, particularly in the context of osteoporosis, is significant. Studies have shown that raloxifene improves bone mechanical properties and reduces fracture risk. Gallant et al. (2014) discovered that raloxifene enhances the intrinsic toughness of bone, even in non-viable bone, indicating a cell-independent mechanism that strengthens bone (Gallant et al., 2014). This finding is essential for developing new pharmacological approaches to enhance bone strength.

Cognitive, Mental Health, and Sleep Effects

The influence of raloxifene on cognitive functions, mental health, and sleep patterns has been a subject of research, especially in menopausal women. Yang et al. (2013) found that raloxifene may improve verbal memory and decrease the risk of mild cognitive impairment and Alzheimer's disease, although its impact on depression, anxiety, sleep, and sexual function remains inconclusive (Yang et al., 2013).

Cardiovascular Health

Research into the cardiovascular effects of raloxifene has been extensive. The Raloxifene Use for The Heart (RUTH) study aimed to assess whether raloxifene could lower the risk of coronary events in postmenopausal women. While the overall impact on coronary events was not significant in most subgroups, the study provided valuable insights into the drug's safety and risk-benefit ratio (Mosca et al., 2001).

Impact on Nitric Oxide Release

Raloxifene has been shown to acutely stimulate nitric oxide release from human endothelial cells, which is crucial for cardiovascular health. This effect is mediated through the activation of endothelial nitric oxide synthase, suggesting a direct vasculo-protective effect (Simoncini & Genazzani, 2000).

Transdermal Application and Drug Delivery

Innovative research has focused on enhancing raloxifene's bioavailability through transdermal delivery systems. Mahmood et al. (2014) developed and optimized raloxifene hydrochloride-loaded transfersomes for transdermal delivery. This approach significantly improved the drug's permeation and deposition in the skin, presenting a promising alternative to oral delivery (Mahmood, Taher, & Mandal, 2014).

Effects on Skeletal System

Raloxifene's effects on the skeletal system have been explored in both male and ovariectomized female rats. Folwarczna et al. (2007) found that raloxifene induced similar changes in bone mass and mineral content in both genders, suggesting its potential utility in male subjects for bone health (Folwarczna et al., 2007).

Brain Function and Memory Performance

Raloxifene's impact on brain function and memory performance, particularly in elderly males, has been a subject of interest. Goekoop et al. (2006) demonstrated that raloxifene treatment enhanced brain activation during recognition tasks, potentially indicating increased arousal during memory encoding (Goekoop et al., 2006).

Lipid and Homocysteine Levels

The effect of raloxifene on serum lipids and homocysteine, particularly in older women, has been investigated. De Leo et al. (2001) found that raloxifene reduced low-density lipoprotein cholesterol and total cholesterol levels, along with a significant reduction in homocysteine, highlighting its potential in preventing cardiovascular disease in older women (De Leo, La Marca, Morgante, Lanzetta, Setacci, & Petraglia, 2001).

Impact on Dopamine Neurons

Research has indicated that raloxifene can protect dopamine neurons in mouse models. Bourque et al. (2014) showed that raloxifene mediated its neuroprotective effect through the G protein-coupled estrogen receptor 1, suggesting its potential application in neurodegenerative diseases like Parkinson's (Bourque, Morissette, & Paolo, 2014).

Myocyte

Contractility and Calcium CurrentRaloxifene's effect on myocyte contractility and the L-type calcium current has been studied to understand its cardioprotective properties. Liew et al. (2003) found that raloxifene directly suppresses ventricular myocyte contractility through Ca2+ channel antagonism. This effect contributes to its potential therapeutic application in cardiovascular conditions (Liew, Stagg, MacLeod, & Collins, 2003).

Safety And Hazards

Raloxifene may increase your risk of a blood clot in your leg, your lung, or your eye. You should not take raloxifene if you have ever had this type of blood clot . Raloxifene can also increase your risk of a stroke, which can be fatal .

Future Directions

Studies are underway on raloxifene as an adjuvant treatment for postmenopausal women with schizophrenia. It shows particularly promising results in mild presentations of schizophrenia . Raloxifene has also been identified as a potential pharmacological agent against SARS-CoV-2 and its variants .

properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUITABIAKMVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82640-04-8 (hydrochloride)
Record name Raloxifene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023550
Record name Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Raloxifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 5.12e-04 g/L
Record name Raloxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raloxifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Raloxifene is a selective estrogen receptor modulator that acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors. Based on the findings of competitive binding assays, raloxifene displays binding affinity that is similar to that of [estradiol], the predominant circulating estrogen. Estrogens play variable roles at different tissues in females, including the bone, breasts, uterus and liver, by binding to the steroid nuclear hormone receptors, Estrogen Receptor alpha (ERα) or Estrogen Receptor beta (ERβ). These receptors are normally bound to the Heat Shock Protein 90 (Hsp90) when unbound to the ligand. Ligand binding induces a conformational change in the receptor that promotes dissociation of the receptor from Hsp90, dimerization and translocation into the nucleus. This movement into the nucleus allows the receptor to bind to genomic locations based on sequence recognition of the DNA binding domain, also known as the Estrogen Response Elements (EREs). In bones, endogenous estrogens normally modulate multiple DNA response elements, including the gene-encoding transforming growth factor-β3 (TGF-β3), which is a cytokine embedded in the bone matrix. TGF-β3 plays an important role in bone remodelling by working with other cytokines to induce production of osteoblasts, such as IL-6, and attenuate the activity of osetoclasts. Estrogens typically maintain the bone integrity by inhibiting the cytokines that recruit osteoclasts and oppose the bone-resorbing, Ca2+-mobilizing action of parathyroid hormone. In contrast, estrogens promote osteoblast proliferation, augment the production of TGF-β3 and bone morphogenic proteins, and inhibit apoptosis. Mimicking the action of endogenous estrogen in bone tissues, raloxifene binds to the estrogen receptor to influence gene transcription through interactions with the estrogen response element (ERE) and a distinct DNA target, the raloxifene response element (RRE). It occupies the same ER ligand binding site as estrogen. Upon binding, raloxifene induces a conformational change of the receptor, allowing mediation of direct binding to transcriptional elements by accessory proteins. Increased expression of bone matrix proteins, such as alkaline phosphatase, osteonectin, osteocalcin and collagen may be seen. The agonistic or antagonistic action of raloxifene depends on the extent of recruitment of coactivators and corepressors to estrogen receptor (ER) target gene promotors. In breast tissues, raloxifene acts as an estrogen receptor antagonist to attenuate the estrogen-dependent proliferative effects of epithelial cell expansion. In addition to the antiproliferative effects, raloxifene prevents the production of cytokines and recruitment of macrophages and lymphocytes into tumor mass., Bone remodeling is controlled by the actions of bone-degrading osteoclasts and bone-forming osteoblasts (OBs). Aging and loss of estrogen after menopause affects bone mass and quality. Estrogen therapy, including selective estrogen receptor modulators (SERMs), can prevent bone loss and increase bone mineral density in post-menopausal women. Although investigations of the effects of estrogen on osteoclast activity are well advanced, the mechanism of action of estrogen on OBs is still unclear. The proline-rich tyrosine kinase 2 (Pyk2) is important for bone formation and female mice lacking Pyk2 (Pyk2-KO) exhibit elevated bone mass, increased bone formation rate and reduced osteoclast activity. Therefore, in the current study, we examined the role of estrogen signaling on the mechanism of action of Pyk2 in OBs. As expected, Pyk2-KO OBs showed significantly higher proliferation, matrix formation, and mineralization than WT OBs. In addition we found that Pyk2-KO OBs cultured in the presence of either 17beta-estradiol (E2) or raloxifene, a SERM used for the treatment of post-menopausal osteoporosis, showed a further robust increase in alkaline phosphatase (ALP) activity and mineralization. We examined the possible mechanism of action and found that Pyk2 deletion promotes the proteasome-mediated degradation of estrogen receptor a (ERa), but not estrogen receptor beta (ERbeta). As a consequence, E2 signaling via ERbeta was enhanced in Pyk2-KO OBs. In addition, we found that Pyk2 deletion and E2 stimulation had an additive effect on ERK phosphorylation, which is known to stimulate cell differentiation and survival. Our findings suggest that in the absence of Pyk2, estrogen exerts an osteogenic effect on OBs through altered ERalpha and ERbeta signaling. Thus, targeting Pyk2, in combination with estrogen or raloxifene, may be a novel strategy for the prevention and/or treatment of bone loss diseases., The estrogenic character of tamoxifen and raloxifene was studied on three different genes, an ERE-reporter construct and two endogenous genes, sex hormone binding globulin (SHBG) and pS2, in two variants of the human liver carcinoma cell line HepG2. On the ERE-reporter construct and the pS2 gene both tamoxifen and raloxifene acted as pure estrogen antagonists, whereas on the SHBG gene they functioned as partial estrogens/antiestrogens at concentrations below 1 uM and as full "agonists" at concentrations higher than 1 microM. The fold stimulatory effect of tamoxifen and raloxifene on SHBG protein expression was similar in the estrogen receptor (ER) expressing HepG2 cells (HepER3) and the parental non-ER expressing HepG2 cells at concentrations above 1 uM. In contrast, the 17beta-estradiol analogue moxestrol stimulated SHBG expression only in the HepER3 cells. Both tamoxifen and raloxifene had an additive effect to estrogen receptor-dependent SHBG gene expression in the HepER3 cells in the presence of saturating concentrations of moxestrol. However, a significant difference was observed in that a much higher concentration of moxestrol was required to see an additive effect of raloxifene compared to tamoxifen. The cytokine IL1-beta completely blocked the tamoxifen-dependent induction of SHBG gene expression in HepER3 cells, but only partly blocked the effect of moxestrol mediated by the ER. In conclusion, our results suggest that the mechanism for the liver-selective "estrogenic" character of tamoxifen and raloxifene is mediated by a non-ER dependent pathway.
Record name Raloxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raloxifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Raloxifene

Color/Form

Crystals from acetone

CAS RN

84449-90-1
Record name Raloxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84449-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raloxifene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raloxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name raloxifene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Raloxifene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RALOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9162EO3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Raloxifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Raloxifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268-272, 143-147 °C, Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/, 143 - 147 °C
Record name Raloxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raloxifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Raloxifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

This derivative was prepared in a manner similar to Example 1, using 2.6 g (0.005 mol) of Raloxifene HCl, 2 g (0.02 mol) of triethylamine, 20 mg of DMAP, and 3.2 g (0.01 mol) of linolenoyl chloride in 250 mL of THF. The final product was chromatographed on a silica gel column eluted with EtOAc-hexane (8:2). This yielded 3.21 g of the title compound as clear oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mg
Type
catalyst
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Boron trichloride gas is condensed into a cold graduated cylinder (2.8 ml), and added to a solution of [6-methoxy-2-(4-methoxyphenyl)-benzo-[b]-thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl] methanone (6.37 g, 12.7 mmol) in 52 ml of 1,2-dichloroethane. The resulting solution is heated to 35° C. After about 16 hours the reaction is complete. Methanol (30 ml) is added to the reaction mixture over a 20 minute period, causing the methanol to reflux. The resulting slurry was stirred at 25° C. After 1 hour, the crystalline product is filtered, washed with cold methanol (8 ml), and dried at 40 ° C. in vacuo to give 5.14 g of the title compound. mp 225° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raloxifene
Reactant of Route 2
Raloxifene
Reactant of Route 3
Raloxifene
Reactant of Route 4
Raloxifene
Reactant of Route 5
Raloxifene
Reactant of Route 6
Raloxifene

Citations

For This Compound
70,100
Citations
KR Snyder, N Sparano… - American journal of health …, 2000 - academic.oup.com
… Coadministration of ampicillin with raloxifene reduces peak raloxifene concentrations and … of raloxifene are not affected, the interaction between ampicillin and raloxifene does not …
Number of citations: 162 academic.oup.com
W Khovidhunkit, DM Shoback - Annals of internal medicine, 1999 - acpjournals.org
… Raloxifene is an antiestrogen that was … raloxifene therapy are rapidly accumulating; therefore, we review data published during the past two decades on the clinical effects of raloxifene …
Number of citations: 228 www.acpjournals.org
D Hochner-Celnikier - European Journal of Obstetrics & Gynecology and …, 1999 - Elsevier
… raloxifene patients is 20–30%, similar to that of placebo-treated groups. Unlike tamoxifen, raloxifene … We have yet to acquire sufficient data regarding the long-term benefits of raloxifene …
Number of citations: 188 www.sciencedirect.com
…, Multiple Outcomes of Raloxifene Evaluation … - Obstetrics & …, 2004 - journals.lww.com
… years designed to evaluate the effect of raloxifene in 7,705 postmenopausal women with … with raloxifene. We used data from the MORE trial to examine the effects of raloxifene on the …
Number of citations: 191 journals.lww.com
E Seeman - Journal of bone and mineral metabolism, 2001 - Springer
… raloxifene. The purpose of this review is to focus on the studies that have taken place to suggest that raloxifene… Raloxifene meets many of the these requirements and is approved for use …
Number of citations: 26 link.springer.com
E Barrett-Connor, L Mosca, P Collins… - … England Journal of …, 2006 - Mass Medical Soc
… As compared with placebo, raloxifene had no significant … to group assignment, but raloxifene was associated with an … Raloxifene reduced the risk of clinical vertebral fractures (64 …
Number of citations: 307 www.nejm.org
E Seeman, GG Crans, A Diez-Perez, KV Pinette… - Osteoporosis …, 2006 - Springer
… studies with raloxifene had been excluded from this analysis. The effects of raloxifene 60 mg/… From these data we infer that raloxifene consistently reduces the risk of vertebral fracture in …
Number of citations: 132 link.springer.com
V Craig Jordan - Journal of the National Cancer Institute, 1998 - academic.oup.com
On the basis of results from initial studies in the laboratory and extensive clinical testing, raloxifene (Evista) is now available to physicians as a bone maintenance therapy to prevent …
Number of citations: 104 academic.oup.com
D Agnusdei, N Iori - J Musculoskelet Neuronal Interact, 2000 - ismni.org
… raloxifene significantly reduced the risk of new vertebral fractures in Multiple Outcomes of Raloxifene … or 60 mg or 120 mg of raloxifene. All women were provided supplemental calcium (…
Number of citations: 61 www.ismni.org
SR Cummings, S Eckert, KA Krueger, D Grady… - Jama, 1999 - jamanetwork.com
… raloxifene reduces the risk of breast cancer and to assess the safety of treatment with raloxifene, we analyzed the effect of raloxifene … Multiple Outcomes of Raloxifene Evaluation (MORE…
Number of citations: 526 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.